2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester
Description
This boronic ester features a benzyloxy group at the 2-position, chlorine at the 3-position, and fluorine at the 5-position on the phenyl ring, stabilized by a pinacol ester (1,3,2-dioxaborolane) group. Its molecular formula is C₁₉H₂₀BClFO₃ (assuming structural similarity to analogs in and ), with applications in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls or functionalized aromatic systems . The benzyloxy group acts as a protective moiety, requiring deprotection in subsequent synthetic steps, while chloro and fluoro substituents modulate electronic and steric properties for targeted reactivity .
Properties
IUPAC Name |
2-(3-chloro-5-fluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)15-10-14(22)11-16(21)17(15)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGNJPVXQBLIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125290 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-22-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-benzyloxy-3-chloro-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
4-Benzyloxy-3-chloro-5-fluorophenylboronic Acid Pinacol Ester (CAS 2121515-13-5)
- Structural Difference : Benzyloxy group at the 4-position instead of 2.
- Impact : Altered steric hindrance and electronic effects during coupling reactions. The 4-benzyloxy isomer may exhibit lower reactivity in ortho-directed couplings due to reduced proximity to the boronic ester .
- Molecular Weight : Similar to the target compound (C₁₉H₂₀BClFO₃; ~336.6 g/mol).
3-Chloro-5-fluoro-2-methoxyphenylboronic Acid Pinacol Ester (HR155587)
Functional Group Variants
2-Benzyloxy-3-cyano-5-fluorophenylboronic Acid Pinacol Ester (CAS 1661043-42-0)
- Structural Difference: Chloro (-Cl) replaced by cyano (-CN).
- Impact: Electronic Effects: Cyano is strongly electron-withdrawing, enhancing the electrophilicity of the boronic ester for faster cross-coupling . Solubility: Increased polarity from -CN may reduce solubility in non-polar solvents like methylcyclohexane .
5-Chloro-2,3-difluorophenylboronic Acid Pinacol Ester (CAS 2246586-13-8)
Solubility and Stability Comparisons
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Efficiency
- Target Compound : The 2-benzyloxy group directs coupling to the para position, while chloro and fluoro substituents block competing reaction sites. Demonstrated utility in synthesizing polyhalogenated biaryls for pharmaceutical intermediates .
- Comparison with Methoxy Analogs : Methoxy-substituted derivatives (e.g., HR155587) show faster coupling rates due to reduced steric bulk and electron-donating effects .
- Cyano-Substituted Analogs: Higher reactivity but require careful handling due to moisture sensitivity .
Commercial Availability and Pricing
- Target Compound: Not explicitly priced in evidence, but analogs like 3-Cyano-5-(methoxycarbonyl)phenylboronic acid pinacol ester (263 €/250mg) and 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester (388 €/100mg) suggest premium pricing for specialized substituents .
- Methoxy vs. Benzyloxy : Methoxy derivatives (e.g., HR155587) are typically cheaper due to simpler synthesis, while benzyloxy-containing compounds incur higher costs from protective group strategies .
Biological Activity
2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester is a boronic acid derivative with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including a benzyloxy group and halogen substituents, enhance its reactivity and solubility, making it a valuable intermediate in various chemical syntheses. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H21BClFO3
- Molecular Weight : 362.63 g/mol
- CAS Number : 2121512-22-7
The compound features a phenylboronic acid moiety, which is crucial for forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. The presence of a fluorine atom may enhance its pharmacological profile by increasing lipophilicity and metabolic stability.
The primary mechanism of action for this compound involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form desired carbon-carbon bonds. The electronic effects imparted by the benzyloxy, chloro, and fluoro substituents significantly influence the compound's reactivity and selectivity in these reactions.
Biological Activity
While specific biological activity data for this compound is limited, boronic acids and their derivatives are known to exhibit various biological properties:
- Enzyme Inhibition : Boronic acids can act as inhibitors against serine proteases, which are involved in numerous physiological processes and disease states.
- Cancer Treatment : Due to their ability to inhibit specific signaling pathways, boronic acids are being investigated for potential applications in cancer therapy.
Research Findings
Recent studies have highlighted the following aspects of the biological activity of this compound:
- Inhibition of Proteases : Research indicates that compounds similar to this boronic acid derivative can effectively inhibit proteases involved in cancer progression.
- Antitumor Activity : Preliminary studies suggest that derivatives may exhibit antitumor properties through modulation of key signaling pathways associated with cell proliferation and survival .
- Synthetic Applications : The compound has been utilized as a building block in synthesizing complex organic molecules, particularly in pharmaceutical development.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Benzyloxy-3-chlorophenylboronic acid | C13H12BClO3 | Lacks fluorine; simpler structure |
| 2-Benzyloxyphenylboronic acid | C13H13B0O3 | No halogen substituents; different reactivity |
| 3-Fluoro-4-methylphenylboronic acid | C10H12BFO3 | Smaller size; different electronic properties |
| 4-Chloro-2-fluorophenylboronic acid | C12H10BClF0 | Different substitution pattern; less steric bulk |
The unique combination of substituents in this compound contributes to its distinct reactivity and potential applications compared to similar compounds.
Case Studies
Several case studies have explored the biological implications of boronic acids:
- Study on Enzyme Inhibition : A study demonstrated that certain boronic acids inhibited serine proteases effectively, suggesting potential therapeutic applications in diseases where these enzymes play a critical role.
- Anticancer Research : Investigations into the anticancer properties of boronic acids indicated that they could modulate key pathways like PI3K/Akt/mTOR signaling, which is crucial for tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
